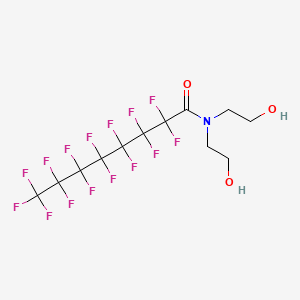
Perfluorooctanoic acid diethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorooctanoic acid diethanolamide is a compound derived from perfluorooctanoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are known for their high chemical stability and resistance to degradation, making them persistent in the environment. This compound is used in various industrial applications due to its unique properties, including its surfactant capabilities and resistance to heat and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluorooctanoic acid diethanolamide typically involves the reaction of perfluorooctanoic acid with diethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to enhance the reaction rate and product recovery.
Chemical Reactions Analysis
Types of Reactions
Perfluorooctanoic acid diethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.
Scientific Research Applications
Perfluorooctanoic acid diethanolamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a stabilizer for certain chemical formulations.
Biology: It is used in studies related to its environmental impact and biodegradation, as well as its interactions with biological systems.
Medicine: Research is ongoing to understand its potential effects on human health, including its role as an endocrine disruptor and its potential carcinogenicity.
Industry: It is used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams due to its unique properties.
Mechanism of Action
The mechanism of action of perfluorooctanoic acid diethanolamide involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), leading to various biological effects, including changes in lipid metabolism and liver function. The compound’s high stability and resistance to degradation also contribute to its persistence in the environment and potential bioaccumulation in living organisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perfluorooctanoic acid diethanolamide include:
Perfluorooctanoic acid: The parent compound, known for its widespread use and environmental persistence.
Perfluorooctanesulfonic acid: Another PFAS compound with similar properties and applications.
GenX: A replacement for perfluorooctanoic acid with similar applications but different chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as enhanced surfactant capabilities and resistance to chemical degradation. Its diethanolamide functional group also provides additional reactivity compared to other PFAS compounds, making it useful in a broader range of applications.
Properties
CAS No. |
42268-97-3 |
|---|---|
Molecular Formula |
C12H10F15NO3 |
Molecular Weight |
501.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N,N-bis(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C12H10F15NO3/c13-6(14,5(31)28(1-3-29)2-4-30)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h29-30H,1-4H2 |
InChI Key |
NOBCKVRTJFZOFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















